molecular formula C26H27N3O4S B3006391 N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898413-98-4

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B3006391
CAS No.: 898413-98-4
M. Wt: 477.58
InChI Key: BIUGKHVIYPXVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a high-purity chemical compound supplied for research use only. It is strictly intended for laboratory investigations and is not approved for use in humans, animals, or as a therapeutic agent. This compound belongs to a class of N1,N2-disubstituted oxalamides , which have been identified in scientific research for their potential as inhibitors of glycogen synthase kinase-3 (GSK-3) . GSK-3 is a serine/threonine kinase that plays a critical role in numerous cellular signaling pathways, and its dysregulation is implicated in various diseases. As such, research tools that modulate GSK-3 activity are valuable for investigating signaling pathways related to neurodegenerative diseases, diabetes, and cellular differentiation . The structural core of this molecule, featuring a tetrahydroquinoline group linked to a substituted phenyl ring via an oxalamide bridge, is characteristic of molecules studied for these purposes. Researchers may utilize this compound for in vitro enzymatic or cell-based assays to further explore these complex biological mechanisms. Specifications: • Purity: >95% (HPLC) • Storage: Store at room temperature, protected from light and moisture. • Handling: For research use only by trained laboratory personnel. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-17-9-13-22(14-10-17)34(32,33)29-15-5-7-20-11-12-21(16-24(20)29)27-25(30)26(31)28-23-8-4-6-18(2)19(23)3/h4,6,8-14,16H,5,7,15H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUGKHVIYPXVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound with the molecular formula C26H27N3O4SC_{26}H_{27}N_{3}O_{4}S and a molecular weight of 477.6 g/mol. This compound belongs to a class of oxalamides that have garnered attention for their diverse biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The structure of N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide features a complex arrangement that contributes to its biological activity. The key components include:

  • Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Tetrahydroquinoline moiety : Known for various biological activities including antitumor and neuroprotective effects.
  • Tosyl group : Often used in medicinal chemistry as a leaving group that can facilitate further chemical transformations.

Biological Activity Overview

Research indicates that compounds similar to N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Neuroprotective Effects : The tetrahydroquinoline structure is associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : Compounds in this class may exhibit activity against certain bacterial strains, indicating potential use as antimicrobial agents.

The precise mechanism of action for N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is not fully elucidated. However, it is hypothesized to interact with specific biological targets such as:

  • Enzymes : Inhibition of enzymes involved in cancer cell metabolism.
  • Receptors : Modulation of neurotransmitter receptors which could underlie its neuroprotective effects.

Antitumor Activity

A study conducted on related oxalamide compounds demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values indicated effective inhibition at low concentrations. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa5.6
Compound BMCF-78.9
N1-(2,3-dimethylphenyl)-N2-(1-tosyl...)A5497.4

These findings suggest that the compound has comparable efficacy to established chemotherapeutics.

Neuroprotective Effects

In vitro studies have shown that the tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears linked to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL

These results highlight the potential for developing new antimicrobial agents based on this scaffold.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamide Derivatives

Compound Name Substituent R1 Substituent R2 Molecular Weight Notable Functional Groups
Target Compound: N1-(2,3-Dimethylphenyl)-N2-(1-Tosyl-THQ-7-yl)Oxalamide 2,3-Dimethylphenyl 1-Tosyl-THQ ~509.6 (estimated) Tosyl (sulfonyl), THQ backbone
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 399.4 Methoxy groups, pyridine
N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (No. 2225) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 413.4 Methoxy groups, pyridine
N1-(4-Chlorobenzyl)-N2-(2-(1-Ethyl-THQ-6-yl)ethyl)Oxalamide 4-Chlorobenzyl 1-Ethyl-THQ 399.9 Chlorobenzyl, ethyl-THQ
N1-(3-(2-Oxopyrrolidin-1-yl)Propyl)-N2-(1-(Thiophen-2-ylsulfonyl)-THQ-7-yl)Oxalamide 3-(2-Oxopyrrolidinyl)propyl 1-(Thiophen-2-ylsulfonyl)-THQ 490.6 Thiophene sulfonyl, pyrrolidinone

Key Observations:

  • Aromatic Substituents: The target compound’s 2,3-dimethylphenyl group differs from methoxy (S336, No. 2225) or chlorobenzyl () analogs. Methyl groups may enhance lipophilicity compared to polar methoxy or halogenated substituents .
  • THQ Modifications: The tosyl group in the target compound contrasts with thiophene sulfonyl () or ethyl-THQ () variants. Sulfonyl groups influence metabolic stability and receptor affinity .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic and Metabolic Data

Compound Bioavailability Metabolism Pathways Elimination
Target Compound Not reported (likely low due to sulfonyl/THQ groups) Predicted: Hydroxylation, sulfonation, glucuronidation (based on ) Unknown
N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (No. 2225) Rapid plasma clearance in rats Hydroxylation, demethylation, glucuronidation >90% eliminated within 24 hours
(R)-N-(1-Methoxy-4-Methylpentan-2-yl)-3,4-Dimethylbenzamide Poor oral bioavailability (~5%) Hydroxylation, dihydroxylation Slow elimination

Key Findings:

  • The target compound’s tosyl group may slow metabolic degradation compared to methoxy analogs, but its large molecular weight (~509.6) could limit absorption .
  • Pyridine-containing oxalamides (e.g., No. 2225) exhibit rapid elimination, suggesting similar compounds may require frequent dosing .

Q & A

Q. What are the key synthetic routes for preparing N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves three stages:
  • Tetrahydroquinoline core formation : Achieved via the Pictet-Spengler reaction using 2,3-dimethylphenylamine and a carbonyl compound (e.g., aldehyde) under acidic catalysis (e.g., HCl or acetic acid) .
  • Tosylation : The tetrahydroquinoline nitrogen is sulfonylated using p-toluenesulfonyl chloride (tosyl chloride) in a base (e.g., pyridine or triethylamine) to introduce the tosyl group .
  • Oxalamide bridge formation : Coupling the 2,3-dimethylphenylamine with the tosylated tetrahydroquinoline derivative via oxalyl chloride activation in anhydrous dichloromethane or THF. Optimizing stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) minimizes side reactions like over-acylation .
    Yield improvements require strict anhydrous conditions and inert atmospheres (N₂/Ar).

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, tosyl methyl at δ 2.4 ppm) and carbon backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₃₀H₃₀N₄O₅S).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, if single crystals are obtainable via slow evaporation in ethyl acetate/hexane .
    Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodological Answer : Prioritize:
  • Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours.
  • Solubility screening : Evaluate in PBS, DMSO, and simulated biological fluids to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during tetrahydroquinoline synthesis?

  • Methodological Answer :
  • Chiral catalysts : Employ asymmetric Pictet-Spengler reactions using chiral Brønsted acids (e.g., BINOL-phosphoric acids) to induce enantioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control vs. nonpolar solvents.
  • Temperature gradients : Lower temperatures (−20°C) reduce racemization but prolong reaction times. Monitor via chiral HPLC (Chiralpak® columns) .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Critical factors to reconcile discrepancies include:
  • Compound purity : Verify via HPLC and elemental analysis; impurities ≥5% can skew results.
  • Assay conditions : Standardize cell passage numbers, serum concentrations, and incubation times.
  • Metabolic stability : Assess compound degradation in culture media (LC-MS/MS at 0, 24, 48 hours).
  • Target specificity : Use siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the tetrahydroquinoline and oxalamide moieties?

  • Methodological Answer :
  • Substituent variation : Replace the tosyl group with acyl (e.g., acetyl) or sulfonyl analogs to modulate lipophilicity.
  • Scaffold hopping : Compare with analogs like N1-cyclopentyl derivatives (see PubChem CID 941945-39-7) to evaluate steric and electronic effects .
  • Bioisosteric replacements : Substitute the 2,3-dimethylphenyl group with isosteres (e.g., naphthyl) to enhance π-π stacking with target proteins.
    Use molecular docking (AutoDock Vina) to predict binding poses and prioritize synthetic targets.

Q. What computational approaches predict the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <5), CYP450 inhibition, and BBB penetration.
  • Toxicity profiling : Employ ProTox-II for hepatotoxicity and Ames mutagenicity predictions.
  • MD simulations : Run 100-ns simulations (GROMACS) to assess stability in aqueous vs. membrane environments. Validate with in vitro hepatocyte assays .

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